Terikalant fumarate

Description

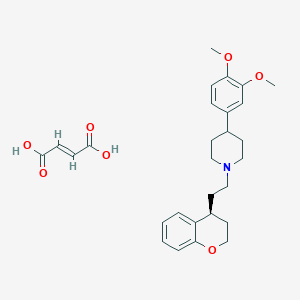

Terikalant fumarate (chemical formula: C₂₄H₃₁NO₃·C₄H₄O₄; CAS: 132338-79-5) is a potassium channel modulator primarily investigated for its cardiac electrophysiological effects . Notably, its effects are species-specific; in rats, which lack functional IK channels, terikalant shows minimal impact on myocardial contractility and effective refractory period (ERP) at lower concentrations (0.03–1 µM), but induces positive inotropy and ERP prolongation at higher doses (10 µM) .

Properties

Molecular Formula |

C28H35NO7 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine |

InChI |

InChI=1S/C24H31NO3.C4H4O4/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22;5-3(6)1-2-4(7)8/h3-8,17-19H,9-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-;/m0./s1 |

InChI Key |

RLQRKQGNTRJIAE-UTOQZODRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC.C(=CC(=O)O)C(=O)O |

Synonyms |

1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine RP 58866 RP 62719 RP-58866 RP-62719 RP62719 terikalant terikalant hydrochloride terikalant, RP 62719 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Terikalant fumarate involves several steps. The racemic compound RP 58866 is synthesized through the following route :

- The ethyl ester of (2,3-dihydro-4H-1-benzopyran-4-ylidene)acetic acid is prepared by carrying out the Wittig-Horner reaction on commercially available chromanone, followed by catalytic hydrogenation over 10% palladium on carbon to yield the ethyl ester of 3,4-dihydro-2H-1-benzopyran-4-acetic acid.

- Reduction of this ester with lithium aluminum hydride gives the corresponding alcohol, which is then converted into the corresponding bromide by reaction with N,N’-carbonyldiimidazole and an excess of allyl bromide.

- Subsequent condensation of the bromide with 4-(3,4-dimethoxyphenyl)piperidine by refluxing in 2-butanone, followed by the addition of fumaric acid, yields the salt (RS)-1-[2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine (E)-2-butenedioate (1:1).

Chemical Reactions Analysis

Terikalant fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include palladium on carbon for hydrogenation, lithium aluminum hydride for reduction, and N,N’-carbonyldiimidazole for bromination . The major products formed from these reactions are various derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Chemistry: The compound is used as a model molecule for studying potassium channel blockers and their effects on ion channels.

Biology: It is used in electrophysiological studies to understand the role of potassium channels in cellular processes.

Industry: The compound is used in the development of new pharmaceuticals targeting potassium channels.

Mechanism of Action

Terikalant fumarate exerts its effects by blocking potassium channels, specifically the inward rectifier potassium currents (I_K1) and other potassium currents . This blockade leads to the prolongation of the action potential duration in cardiac cells, which helps in stabilizing the electrical activity of the heart and preventing arrhythmias. The molecular targets of this compound are the potassium channels, and the pathways involved include the modulation of ion flow across the cell membrane .

Comparison with Similar Compounds

This compound

Dimethyl Fumarate (DMF)

Bisoprolol Fumarate

- Reduces mortality in heart failure by 34% (CIBIS-II trial) but associates with electrolyte imbalances (e.g., hypokalemia) and ANA seroconversion (15% of long-term users) .

Species-Specific Responses and Implications

Terikalant’s divergent effects in rats (IK-deficient) vs. guinea pigs highlight the importance of model selection in preclinical studies. At 10 µM, it activates compensatory pathways in rats, underscoring dose-dependent and species-specific pharmacodynamics . Such variability complicates translational research but informs targeted drug design for human IK channels.

Q & A

Q. What experimental methodologies are recommended for studying the electrophysiological effects of terikalant fumarate in cardiac tissues?

Methodological Answer: Use isolated ventricular myocytes from guinea pigs to measure action potential duration (APD) at varying cycle lengths (CLs). Employ voltage-clamp techniques to quantify APD90 (90% repolarization time) under control and terikalant-treated conditions. Dose-response curves should be constructed using concentrations in the 0.1–10 µM range. Include statistical comparisons (e.g., one-tailed paired t-tests) to assess significance, and ensure pacing rates span physiological CLs (250–500 ms) to capture rate-dependent effects .

Q. How does this compound modulate action potential duration (APD) in a rate-dependent manner?

Methodological Answer: Terikalant exhibits positive rate-dependent APD prolongation, with stronger effects at shorter CLs. For example, at 300 ms CL, 10 µM terikalant increased APD90 by 17 ± 3% in guinea pig ventricular myocytes, whereas at 500 ms CL, the increase was only 8 ± 4% . To validate this, conduct steady-state pacing experiments across a CL range (250–700 ms) and compare ΔAPD90 (difference between 300 ms and 500 ms CL) under control and treated conditions .

Q. What are the standard protocols for characterizing terikalant’s effects on slow APD shortening kinetics?

Methodological Answer: Analyze the time constant (τ) and amplitude (B) of slow APD shortening during CL transitions. In terikalant-treated cells, τ and B are dose-dependently reduced (e.g., by 63% at 10 µM), indicating suppression of slow shortening. Use exponential fitting to quantify these parameters and ensure reversibility is tested via washout experiments .

Advanced Research Questions

Q. How can conflicting data on terikalant’s APD effects at long cycle lengths (>2000 ms) be resolved?

Methodological Answer: Some studies report APD shortening at long CLs (e.g., 4475 ms), which contradicts its general prolongation trend. To address this, replicate experiments using multicellular preparations (e.g., tissue slices) to assess whether isolation artifacts in single-cell models contribute to variability. Additionally, investigate concentration-dependent biphasic effects by testing sub-therapeutic doses (e.g., 0.1–0.3 µM) and correlating results with ion channel binding assays .

Q. What statistical approaches are optimal for analyzing terikalant’s rate-dependent effects across heterogeneous datasets?

Methodological Answer: Apply mixed-effects models to account for intra- and inter-cell variability, particularly when pooling data from multiple experiments. Use ANOVA with post-hoc Tukey tests to compare ΔAPD90 across CLs and doses. For non-normal distributions (e.g., APD shortening at long CLs), employ non-parametric tests like the Wilcoxon signed-rank test .

Q. How should researchers design experiments to differentiate terikalant’s effects on specific potassium channels (e.g., IKr vs. IKs)?

Methodological Answer: Combine terikalant with selective channel blockers (e.g., E-4031 for IKr, chromanol 293B for IKs) in voltage-clamp experiments. Compare APD responses in wild-type vs. transgenic models with channel knockouts. Validate findings using action potential simulations with computational models (e.g., O’Hara-Rudy human ventricular model) to isolate channel contributions .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility of terikalant’s electrophysiological data across laboratories?

Methodological Answer:

- Standardize species (e.g., guinea pigs) and cell isolation protocols (e.g., enzymatic digestion duration).

- Report CLs, pacing protocols, and bath solution compositions (e.g., [K<sup>+</sup>], temperature) in detail.

- Include positive controls (e.g., dofetilide for IKr blockade) and validate terikalant purity via HPLC (>95%) .

Q. How can researchers reconcile discrepancies in terikalant’s concentration-response relationships between in vitro and in vivo studies?

Methodological Answer: Account for pharmacokinetic factors (e.g., protein binding, metabolism) by measuring free plasma concentrations in vivo. Use Langendorff-perfused hearts to bridge in vitro and in vivo models. Perform dose-equivalence calculations based on tissue-specific bioavailability .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting terikalant-related data in publications?

Methodological Answer:

- Use tables to summarize dose-response parameters (e.g., EC50, maximal %APD prolongation).

- Include raw APD traces at key CLs (300 ms, 500 ms) and overlay control vs. treated data.

- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials, ensuring all methods are replicable .

Q. How to address ethical and integrity concerns when reporting negative or contradictory results?

Methodological Answer: Disclose all experimental conditions, including outliers, in supplementary files. Use plagiarism-check software for manuscript originality and cite prior studies transparently, even if findings conflict. Follow ICMJE guidelines for authorship and data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.